REACTION_SMILES
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[Al+3:2].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[Cl:7][c:8]1[cH:9][cH:10][c:11]([CH:14]([CH2:15][C:16]#[N:17])[NH:18][C:19]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:25])[cH:12][cH:13]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[Cl:7][c:8]1[cH:9][cH:10][c:11]([CH:14]([CH2:15][CH2:16][NH2:17])[NH:18][C:19]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:25])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(C)(C)OC(=O)NC(CC#N)c1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(CC#N)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NC(CCN)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |